molecular formula C19H19FN2O3 B2995093 1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034311-48-1

1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No. B2995093
M. Wt: 342.37
InChI Key: UZGVSINEKAJJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
The exact mass of the compound 1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Azetidinylquinolones, a class of compounds with structural similarities to the queried chemical, have been investigated for their antibacterial properties. The synthesis and evaluation of 7-azetidinylquinolones and naphthyridines with varied substituents have shown potent in vitro and in vivo antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications, including the cyclopropyl group and azetidinyl moieties, contribute to their efficacy and pharmacokinetic properties, making them promising candidates for antibacterial therapy (Frigola et al., 1994); (Frigola et al., 1995).

Pharmacokinetics and Efficacy

Studies on chlorofluoroquinolones with azetidine moieties, such as E-4767 and E-5065, have revealed significant antibacterial activities against a range of pathogens, including drug-resistant strains. These studies highlight the importance of structural elements like cyclopropyl and azetidinyl groups in enhancing the compounds' antibacterial potency and pharmacokinetic profiles, underscoring the potential of such derivatives in therapeutic applications (Gargallo‐Viola et al., 2001).

Chemical Synthesis and Characterization

Research on the synthesis, characterization, and evaluation of azetidinone derivatives further demonstrates the scientific interest in compounds containing azetidinyl and cyclopropyl groups. These studies focus on developing new synthetic methods and understanding the chemical behavior of such compounds, which could lead to the discovery of novel therapeutic agents with improved antibacterial activities (Chopde et al., 2012).

properties

IUPAC Name

1-cyclopropyl-4-[1-(2-fluorobenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-12-8-14(9-18(23)22(12)13-6-7-13)25-15-10-21(11-15)19(24)16-4-2-3-5-17(16)20/h2-5,8-9,13,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGVSINEKAJJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

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